2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 395.34 g/mol. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The compound is primarily used in research settings due to its potential applications in medicinal chemistry and pharmacology.
This compound is classified as an acetamide derivative, specifically featuring a trifluoroethyl group and a ureido linkage. It can be sourced from various chemical suppliers, including BenchChem, which provides high-purity variants suitable for research purposes. Its unique structural features suggest potential interactions with biological systems, making it a subject of interest in drug development.
The synthesis of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves several key steps:
Technical details regarding the reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yields and purity .
The molecular structure of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C18H16F3N3O4/c19-18(20,21)9-22-16(25)7-11-1-3-12(4-2-11)23-17(26)24-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,22,25)(H2,23,24,26)
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
This structure indicates multiple functional groups that contribute to its chemical reactivity and biological activity.
The reactivity of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can be explored through various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors. For instance:
Further studies would be required to elucidate the precise mechanisms involved in its biological effects .
The physical properties of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide include:
Chemical properties include stability under various conditions (pH levels, temperature), reactivity towards nucleophiles and electrophiles, and potential degradation pathways under light or heat exposure .
This compound has several potential applications in scientific research:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: